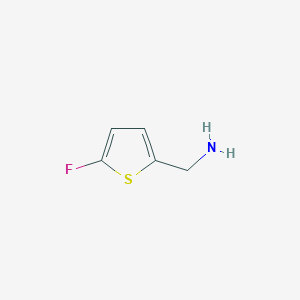

(5-Fluorothiophen-2-yl)methanamine

Vue d'ensemble

Description

“(5-Fluorothiophen-2-yl)methanamine” is a chemical compound with the molecular formula C5H6FNS and a molecular weight of 131.17 g/mol .

Molecular Structure Analysis

The molecular structure of “(5-Fluorothiophen-2-yl)methanamine” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a fluorine atom attached to the 5-position and a methanamine group attached to the 2-position .Physical And Chemical Properties Analysis

“(5-Fluorothiophen-2-yl)methanamine” has a molecular weight of 131.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . It also has a topological polar surface area of 54.3 Ų .Applications De Recherche Scientifique

Novel Aryloxyethyl Derivatives as Antidepressant Candidates

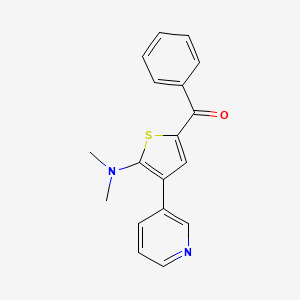

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including those incorporating the (5-Fluorothiophen-2-yl)methanamine structure, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit ERK1/2 phosphorylation-preferring activity, high selectivity against various receptors, and demonstrate promising antidepressant-like activity in rat models, suggesting their potential as novel antidepressant drug candidates (Sniecikowska et al., 2019).

Enhancing Organic Solar Cell Performance

Research on poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with dopamine hydrochloride has shown enhanced work function and conductivity. Incorporating structures analogous to (5-Fluorothiophen-2-yl)methanamine within the PEDOT:PSS matrix results in significantly improved power conversion efficiency in organic solar cells, suggesting its utility in improving organic electronic device performance (Zeng et al., 2020).

Metal Ion Sensing Applications

Two new azomethine-thiophene ligands, featuring structural elements related to (5-Fluorothiophen-2-yl)methanamine, have been developed for sensing metal ions. These ligands demonstrate significant potential in fluorescence and MALDI-TOF-MS applications, specifically for the detection of Ni(II) and Pd(II) ions, showcasing the utility of such compounds in the development of new chemosensors (Pedras et al., 2007).

Antimicrobial Activity

Schiff's bases derived from 5-nitrothiophene-2-carboxaldehyde, which share a structural resemblance to (5-Fluorothiophen-2-yl)methanamine, have been explored for their antimicrobial properties. These compounds display potent and broad-spectrum antibacterial activity, highlighting their potential as templates for developing new antimicrobial agents (Al-Mutairi et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, (5-chlorothiophen-2-yl)methanamine hydrochloride, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(5-fluorothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXWEUSVFUFULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluorothiophen-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

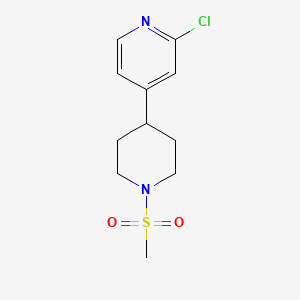

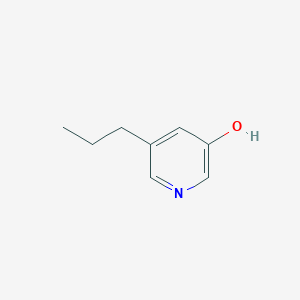

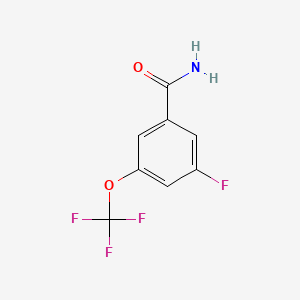

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)

![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)

![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)

![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)

![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)